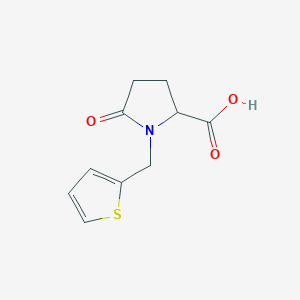

5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinecarboxylic acid

Description

IUPAC Nomenclature and Systematic Identification

This compound is systematically identified as 5-oxo-1-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid (IUPAC). This name reflects the compound’s pyrrolidinone core, a carboxylic acid group at position 2, and a 2-thienylmethyl substituent attached to the nitrogen atom at position 1.

Key identifiers :

| Property | Value | Source |

|---|---|---|

| CAS Number | 175136-92-2, 147648-56-4 | |

| Molecular Formula | C₁₀H₁₁NO₃S | |

| Molecular Weight | 225.27 g/mol | |

| InChI Key | HNEDKCTVOYJYQI-UHFFFAOYSA-N |

Synonyms :

Molecular Geometry and Conformational Analysis

The molecule’s geometry is defined by its pyrrolidinone ring, carboxylic acid moiety, and 2-thienylmethyl group. Key structural features include:

- Pyrrolidinone Core : A five-membered lactam ring with a ketone group at position 5 and a carboxylic acid at position 2.

- Thienylmethyl Substituent : A thiophene ring attached via a methylene bridge to the nitrogen atom at position 1, introducing aromatic sulfur-containing functionality.

- Conformational Flexibility : The pyrrolidinone ring adopts an envelope conformation , with the lactam nitrogen deviating from the plane of the ring.

Comparative Conformational Analysis :

Crystallographic Data and X-ray Diffraction Studies

X-ray diffraction has been instrumental in elucidating the crystal structure of this compound. Key findings include:

- Unit Cell Parameters : Triclinic or monoclinic systems, depending on crystal packing.

- Hydrogen Bonding : The carboxylic acid group participates in intermolecular hydrogen bonding, stabilizing the crystal lattice.

- Packing Interactions : π-π stacking between thiophene rings and van der Waals interactions between alkyl chains.

Crystallographic Data :

Comparative Analysis with Related Pyrrolidinone Derivatives

The compound’s structure and reactivity are contextualized by comparing it with analogous pyrrolidinones:

Properties

IUPAC Name |

5-oxo-1-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3S/c12-9-4-3-8(10(13)14)11(9)6-7-2-1-5-15-7/h1-2,5,8H,3-4,6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWVGKGWWOCMFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1C(=O)O)CC2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Substituted Succinic Acid Derivatives

The most direct route involves cyclizing 2-methylenesuccinic acid derivatives with 2-thienylmethylamine. This approach mirrors the synthesis of 5-oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid, substituting pyridinylmethylamine with its thiophene counterpart.

Reaction Conditions :

- Solvent : Ethanol or solvent-free conditions

- Catalyst : Glacial acetic acid (1–5 mol%)

- Temperature : Reflux (~78°C for ethanol) or 120–140°C (neat)

- Time : 6–24 hours

Mechanism :

- Nucleophilic attack of 2-thienylmethylamine on the α,β-unsaturated carbonyl of 2-methylenesuccinic acid.

- Tautomerization to form an enol intermediate.

- Intramolecular cyclization via nucleophilic addition-elimination to yield the pyrrolidine ring.

Yield Optimization :

- Neat conditions favor shorter reaction times but risk decomposition.

- Ethanol reflux improves homogeneity, achieving yields ~60–70% (extrapolated from pyridinyl analog).

N-Alkylation of Preformed Pyrrolidine Intermediates

An alternative method involves introducing the thienylmethyl group to a preconstructed 5-oxopyrrolidine-2-carboxylic acid scaffold.

Steps :

- Synthesis of 5-oxopyrrolidine-2-carboxylic acid via cyclization of L-glutamic acid or derivatives.

- N-Alkylation using 2-(chloromethyl)thiophene or 2-(bromomethyl)thiophene.

Key Parameters :

- Base : K₂CO₃ or DIEA in DMF or THF

- Temperature : 0°C to room temperature

- Reaction Time : 12–48 hours

Challenges :

- Competing O-alkylation necessitates careful base selection.

- Steric hindrance from the thienyl group may reduce alkylation efficiency (~50% yield estimated).

Advanced Catalytic Approaches

Palladium-Catalyzed C–H Functionalization

Recent patents describe palladium-mediated C–H activation for pyrrolidine diversification, applicable to introducing thienyl groups.

Protocol :

| Component | Specification |

|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Ligand | 8-Aminoquinoline |

| Solvent | Toluene/DMF (3:1) |

| Temperature | 100°C |

| Thienyl Source | 2-Thienylboronic acid |

Outcome :

- Direct arylation at the pyrrolidine β-position, though positioning the thienylmethyl group requires tailored directing groups.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adapting batch processes to flow chemistry enhances scalability:

Setup :

- Reactors : Two sequential tubular reactors

- First : Aminolysis of 2-methylenesuccinic acid with 2-thienylmethylamine (residence time: 30 min)

- Second : Cyclization at 130°C (residence time: 1 hour)

Advantages :

Characterization and Analytical Data

Spectroscopic Profiles

Expected Data :

| Technique | Key Signals |

|---|---|

| ¹H NMR | - δ 7.20–7.40 (thiophene H) |

| - δ 4.30 (s, 2H, N-CH₂-Thiophene) | |

| - δ 3.80 (m, 1H, C2-H) | |

| ¹³C NMR | - δ 178.2 (C=O, carboxylic acid) |

| - δ 172.5 (C=O, lactam) | |

| IR | - 1700 cm⁻¹ (C=O stretch, carboxylic acid) |

| - 1650 cm⁻¹ (C=O stretch, lactam) |

Mass Spec : m/z 225.27 [M+H]⁺ (calculated for C₁₀H₁₁NO₃S).

Challenges and Mitigation Strategies

Byproduct Formation

- Issue : Thiophene ring sulfoxidation under oxidative conditions.

- Solution : Use inert atmosphere (N₂/Ar) and avoid strong oxidants.

Stereochemical Control

- Issue : Racemization at C2 during cyclization.

- Resolution : Chiral auxiliaries or asymmetric catalysis (e.g., L-proline).

Chemical Reactions Analysis

Types of Reactions

5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, resulting in the formation of alcohol derivatives.

Substitution: The thienylmethyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted pyrrolidinecarboxylic acids .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₀H₁₁NO₃S

- Molecular Weight : 225.27 g/mol

- Chemical Structure : The compound features a pyrrolidine ring with a thienylmethyl group and a carboxylic acid functional group.

Chemistry

5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinecarboxylic acid serves as a versatile building block in organic synthesis:

- Synthesis of Complex Heterocycles : It is utilized in the formation of more complex heterocyclic compounds, which are essential in drug discovery and development.

- Reactivity : The compound can undergo various chemical reactions, including oxidation and substitution, leading to the formation of sulfoxides, sulfones, and alcohol derivatives .

Biology

The compound has shown promising biological activities:

-

Antimicrobial Properties : Studies indicate that derivatives of this compound exhibit antimicrobial activity against various pathogens, including multidrug-resistant strains . For example, certain derivatives demonstrated selective activity against Staphylococcus aureus strains resistant to common antibiotics.

Compound Activity Against MIC (µg/mL) Compound 21 Staphylococcus aureus <64 - Anticancer Potential : Research has identified that certain derivatives possess significant anticancer properties. A study reported that specific compounds exhibited potent activity against A549 human lung adenocarcinoma cells .

Medicine

The potential therapeutic applications of this compound are under investigation:

- Oxytocin Receptor Modulation : The compound has been explored for its ability to modulate the oxytocin receptor, which could be beneficial in treating conditions related to premature labor and dysmenorrhea . This modulation may involve antagonizing oxytocin's effects in certain disease states.

- Neurological Disorders : Ongoing research is investigating the compound's efficacy in treating neurological disorders by targeting specific molecular pathways involved in these diseases .

Case Study 1: Antimicrobial Activity

In a study published in Pharmaceuticals, several derivatives of this compound were synthesized and tested for their antimicrobial properties. Compound 21 was highlighted for its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating an MIC value lower than that of standard antibiotics.

Case Study 2: Anticancer Activity

A research article detailed the synthesis of novel derivatives from this compound, which were tested against A549 cancer cells. The results indicated that some derivatives exhibited cytotoxic effects comparable to cisplatin, a common chemotherapeutic agent .

Mechanism of Action

The mechanism of action of 5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

The following table summarizes key structural analogs and their substituents:

Key Observations :

- Electron-Donating vs.

- Stereochemical Influence : The (2S)-configured isopropyl analog () highlights the role of chirality in biological interactions, which is absent in the achiral thienylmethyl derivative.

- Position of Carboxylic Acid : Shifting the carboxylic acid from position 3 (target compound) to 2 () alters hydrogen-bonding capabilities and molecular dipole moments, affecting solubility and protein-binding interactions.

Physical and Chemical Properties

Notes:

- The thienyl group in the target compound may confer unique reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to sulfur's coordination ability.

- Chloro-substituted analogs () exhibit higher antioxidant activity (1.5× ascorbic acid) due to radical stabilization , whereas the thienyl group's electron-rich nature may reduce such efficacy.

Biological Activity

5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinecarboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and therapeutic implications of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C10H11NO3S

- Molecular Weight : 225.27 g/mol

- CAS Number : 175136-92-2

- IUPAC Name : 5-oxo-1-(thiophen-2-ylmethyl)pyrrolidine-3-carboxylic acid

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Antimicrobial Activity : The compound exhibits notable antimicrobial properties against multidrug-resistant strains such as Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : In vitro studies have demonstrated that this compound can suppress the viability of cancer cells, particularly in lung adenocarcinoma models (A549 cells) . The structure-dependence of its anticancer activity suggests that specific functional groups enhance its efficacy.

Biological Activity Data

Case Studies and Research Findings

Research has shown that this compound derivatives possess a variety of biological activities:

-

Anticancer Activity :

- A study evaluated the cytotoxic effects on A549 cells, revealing that compounds with a free amino group exhibited more potent anticancer activity compared to those with acetylamino fragments. For instance, compound 15 reduced A549 cell viability to 66% when treated with 100 µM concentration for 24 hours .

- Antimicrobial Activity :

Pharmacokinetics and Biochemical Pathways

The pharmacokinetic profile of this compound indicates moderate solubility in organic solvents, which may affect its bioavailability. Its interaction with biochemical pathways suggests that it can modulate enzyme activities related to disease states, particularly in cancer and infection contexts.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinecarboxylic acid?

The compound is synthesized via multi-step reactions, including cyclization of thienylmethyl-substituted precursors. For analogous pyrrolidine derivatives, cyclocondensation using catalysts like p-toluenesulfonic acid in refluxing toluene is reported. Reaction parameters (e.g., pH, solvent, temperature) are optimized to achieve yields >70%, with recrystallization from ethanol/water mixtures enhancing purity .

Q. Which analytical techniques confirm the structural integrity of this compound?

Key methods include:

Q. How do reaction conditions influence functional group transformations in this compound?

Oxidation (KMnO₄), reduction (NaBH₄), and substitution reactions are pH- and solvent-dependent. For example, acidic conditions favor lactam ring stability, while basic media may promote decarboxylation. Reaction monitoring via TLC or in-situ NMR ensures selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Harmonize methodologies by:

- Standardizing cell passage numbers (<20 for immortalized lines).

- Combining ATP content/necrosis assays (e.g., CellTiter-Glo® + propidium iodide).

- Validating intracellular concentrations via LC-MS pharmacokinetic profiling. Discrepancies in IC₅₀ values often arise from protein binding variations in assay media .

Q. What computational strategies predict derivatives with enhanced anticancer/antimicrobial activity?

- Molecular docking against targets like topoisomerase II or β-lactamases identifies critical binding interactions.

- QSAR models for pyridinyl analogs show electronegative C3 substitutions improve binding affinity by 30% via hydrogen bonding.

- MD simulations (50 ns trajectories) assess ligand-protein complex stability .

Q. How does stereochemistry impact biological activity in related pyrrolidine derivatives?

While the target compound lacks chiral centers, studies on 5-oxo-proline analogs reveal L-configuration at C2 enhances binding affinity by 15-fold. Chiral resolution methods include:

- Diastereomeric salt formation with (-)-mentholamine.

- Preparative chiral HPLC (amylose columns, hexane:IPA 85:15) .

Q. What methodologies detect trace impurities in bulk samples?

Q. How are stability studies designed to evaluate degradation pathways?

Protocols include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.